N-[4-(morpholin-4-ylcarbonyl)phenyl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a morpholinocarbonyl group and a nitrophenyl group, contributes to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde to form an intermediate, which then undergoes cyclization and dehydration processes . The use of bases can assist in the synthesis of intermediates by facilitating the reaction between the NH group in the triazole and active carbon compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored for the synthesis of triazolopyrimidines, offering a catalyst-free and eco-friendly approach . This method involves the use of enaminonitriles and benzohydrazides, resulting in high yields and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
N~7~-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups to the triazole ring.
Scientific Research Applications
N~7~-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N7-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways . The nitrophenyl group may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Flupoxam: A triazole herbicide.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
N~7~-[4-(MORPHOLINOCARBONYL)PHENYL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H19N7O5 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H19N7O5/c31-21(26-17-6-4-15(5-7-17)22(32)28-8-10-35-11-9-28)20-13-19(27-23-24-14-25-29(20)23)16-2-1-3-18(12-16)30(33)34/h1-7,12-14H,8-11H2,(H,26,31) |
InChI Key |
HAMOXNBEUIMKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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